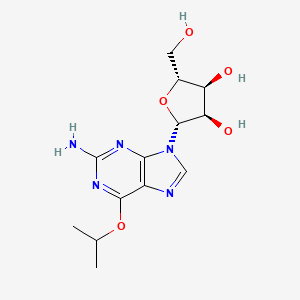

O-Isopropylguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-propan-2-yloxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O5/c1-5(2)22-11-7-10(16-13(14)17-11)18(4-15-7)12-9(21)8(20)6(3-19)23-12/h4-6,8-9,12,19-21H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLLRVMAHKTDI-WOUKDFQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002881 |

Source

|

| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82773-20-4 |

Source

|

| Record name | O-Isopropylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082773204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Pentofuranosyl-6-[(propan-2-yl)oxy]-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"O-Isopropylguanosine synthesis and characterization"

Technical Guide: Synthesis and Characterization of

Part 1: Executive Summary & Scope

Subject:

Editorial Note: Unlike standard nucleoside protocols, this guide prioritizes the Nucleophilic Aromatic Substitution (

Part 2: Synthesis Strategy & Mechanism

The synthesis hinges on the "activation-displacement" strategy. The guanine lactam (amide) functionality is chemically inert to direct O-alkylation due to competing N-alkylation (at N1 or N7). Therefore, we utilize 6-chloroguanosine as an activated electrophilic intermediate.

Mechanism of Action

-

Activation: The C6-position is activated by a chloro leaving group.

-

Nucleophilic Attack: Sodium isopropoxide (generated in situ) acts as a hard nucleophile.

-

Substitution: The alkoxide attacks C6, displacing chloride via an addition-elimination mechanism (

). -

Result: Formation of the

-ether linkage and aromatization of the purine ring (locking the imidate form).

Visual Pathway (DOT Diagram)

Caption: Figure 1. Synthetic pathway from Guanosine to

Part 3: Detailed Experimental Protocol

Safety Warning:

Phase 1: Preparation of 6-Chloroguanosine (Intermediate)

Note: If 6-Chloroguanosine is purchased commercially, skip to Phase 2.

-

Acetylation: Suspend Guanosine (10 g) in acetic anhydride (50 mL) with pyridine (25 mL). Heat at 75°C for 4 hours. Pour into ice water, filter the precipitate (

-tri-O-acetylguanosine). -

Chlorination: Dry the acetylated product. Suspend in dry acetonitrile. Add

(5 eq) and N,N-dimethylaniline (3 eq). Reflux for 10 minutes. Evaporate volatiles in vacuo. -

Deacetylation (Partial Workup): The resulting 2-amino-6-chloropurine riboside triacetate is often used directly or deacetylated with methanolic ammonia (

C) if the free nucleoside is required for the next step (though protected forms often yield cleaner reactions).

Phase 2: Synthesis of -Isopropylguanosine (Core Protocol)

This protocol uses Sodium Hydride (NaH) to generate the alkoxide, ensuring anhydrous conditions critical for yield.

Reagents:

-

6-Chloroguanosine (1.0 mmol, ~301 mg)

-

Isopropanol (anhydrous, 10 mL)

-

Sodium Hydride (60% dispersion in oil, 4.0 mmol, ~160 mg)

-

Solvent: DMF (anhydrous, 5 mL) - Optional co-solvent for solubility

Step-by-Step:

-

Alkoxide Generation:

-

In a flame-dried round-bottom flask under Argon, wash NaH with dry hexane (2x) to remove mineral oil.

-

Add anhydrous Isopropanol (5 mL) dropwise at

C. Stir for 20 mins until

-

-

Reaction:

-

Dissolve 6-Chloroguanosine in anhydrous DMF (5 mL) and Isopropanol (5 mL).

-

Cannulate the nucleoside solution into the alkoxide solution at room temperature.

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the starting material (

) and appearance of a higher running spot (

-

-

Quenching & Workup:

-

Purification:

-

Resuspend residue in a minimum amount of MeOH/DCM.

-

Flash Chromatography: Silica Gel 60. Gradient: 0%

10% MeOH in DCM. -

Collect fractions, evaporate, and dry under high vacuum.

-

Part 4: Characterization & Validation (QC)

To ensure the integrity of the product, you must confirm the

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 1.35 - 1.40 | Doublet ( | Isopropyl Methyls (6H) | ||

| 5.40 - 5.60 | Septet | Methine proton (Deshielded by Oxygen) | ||

| 8.10 - 8.30 | Singlet | H-8 | Purine ring proton | |

| ~6.40 | Singlet (Broad) | C2-Amine | ||

| Absent | - | N1-H | Critical Proof of O-alkylation | |

| ~22.0 | - | Methyl carbons | ||

| ~70.0 | - | Methine carbon | ||

| ~160.0 | - | C-6 | Deshielded due to ether linkage |

UV-Vis Spectroscopy

-alkylation disrupts the amide conjugation of guanine.-

Guanosine

: ~253 nm (neutral). -

-iPrG

-

Interpretation: A bathochromic shift (red shift) of the primary band and the appearance of a shoulder near 290 nm is characteristic of

-alkylated guanines.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: ESI-TOF (Positive Mode).

-

Formula:

-

Calc. Mass

: 326.1464 -

Fragment: Look for loss of sugar (base peak) at

(

QC Workflow Diagram

Caption: Figure 2. Quality Control workflow for validating O6-Isopropylguanosine identity.

Part 5: Applications & Storage

-

Storage: Store dry at -20°C.

-alkylguanines are susceptible to acid hydrolysis (depurination). Avoid acidic buffers. -

Usage:

-

MGMT Inhibition Studies:

-iPrG is a poor substrate for MGMT compared to -

Oligonucleotide Synthesis: For incorporation into DNA, the 5'-OH must be protected (DMT) and the 3'-OH phosphitylated. The

-iPr group is stable to standard phosphoramidite coupling conditions but requires mild deprotection (e.g., dilute

-

References

-

Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine. Source: Biochemistry (ACS Publications). URL:[Link]

-

Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. Source: Current Protocols in Nucleic Acid Chemistry (NIH/PMC). URL:[Link]

-

Recognition of O6-benzyl-2'-deoxyguanosine by a perimidinone-derived synthetic nucleoside. Source: Nucleic Acids Research.[3][4] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and optical behaviors of 6-seleno-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and history of O-Isopropylguanosine"

The Steric Probe: Discovery, Synthesis, and Mechanistic Utility of -Isopropylguanosine

Executive Summary

This guide details the chemical genesis of

Historical Context: The "Alkyl Group" Era

In the 1970s and 80s, the "War on Cancer" drove intense research into how alkylating agents (e.g., ENU, MNU, MNNG) damaged DNA. Researchers like B. Singer and A.E. Pegg established that while

The discovery of

-

The DNA Polymerase Active Site: How large of a lesion can be bypassed before replication stalls?

-

The AGT Repair Mechanism: What is the steric limit of the "nucleotide flipping" mechanism required for repair?

Chemical Synthesis Protocols

We present two methodologies: the Classical Nucleophilic Displacement (robust, scalable) and the Modern One-Pot Etherification (rapid, mild conditions).

Method A: Classical Nucleophilic Displacement (The "Singer/Moschel" Route)

This method relies on the

Reagents:

-

6-Chloroguanosine (or 2-amino-6-chloropurine riboside)

-

Sodium metal

-

Anhydrous Isopropanol (iPrOH)

Protocol:

-

Preparation of Alkoxide: In a flame-dried flask under Argon, dissolve Sodium metal (1.2 eq) in anhydrous Isopropanol (20 mL/g substrate) to generate Sodium Isopropoxide in situ. Caution: Exothermic.

-

Displacement: Add 6-Chloroguanosine (1.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material ( -

Neutralization: Cool to RT. Neutralize carefully with glacial acetic acid or Dowex

resin to pH 7.0. -

Purification: Evaporate solvent. Resuspend residue in water/methanol. Purify via C18 Reverse Phase HPLC (Gradient: 0-40% Acetonitrile in Water).

-

Yield: Typically 60–75%.

Method B: Modern BOP-Mediated Etherification

A milder approach using phosphonium coupling reagents, avoiding harsh reflux conditions.

Reagents:

- -(Benzotriazol-1-yl) derivative of Guanosine (Intermediate)

-

Isopropanol

- (Cesium Carbonate)

Protocol:

-

Activation: React silyl-protected guanosine with BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and

in THF to form the -

Substitution: Evaporate THF. Add anhydrous Isopropanol (excess) and fresh

. -

Reaction: Stir at RT for 2–4 hours. The isopropoxide anion (generated by Cesium) displaces the benzotriazole.

-

Deprotection: Standard desilylation (TBAF or

).

Visualization: Synthesis Pathways

Figure 1: Comparison of Classical Nucleophilic Displacement vs. Modern BOP-mediated synthesis routes.

Biological Mechanism: The AGT Paradox

The primary utility of

The Mechanism of Repair

AGT repairs DNA by "flipping" the damaged nucleotide out of the double helix and into its active site. A cysteine residue (Cys145 in humans) attacks the alkyl group, transferring it to the sulfur atom. This restores the Guanine and permanently inactivates the protein (suicide kinetics).

The Isopropyl Resistance

Experimental data reveals a stark kinetic difference between Methyl and Isopropyl adducts.

Table 1: Comparative Repair Kinetics of AGT Variants

| Adduct | Human MGMT Repair Rate | E. coli Ada Repair Rate | Steric Status |

| Fast ( | Fast (Diffusion limit) | Fits perfectly | |

| Intermediate | Slow ( | Minor clash | |

| Negligible / Very Slow | Resistant | Steric Exclusion | |

| Very Fast (Inhibitor) | Intermediate | Hydrophobic fit* |

Note: Benzyl is larger than Isopropyl but fits because the active site has a hydrophobic pocket that accommodates the aromatic ring (pi-stacking), whereas the branched isopropyl group creates a steric clash without the compensatory binding energy.

Mechanistic Diagram

Figure 2: The kinetic bifurcation of AGT repair based on alkyl group sterics.

Experimental Protocols for Researchers

Protocol 1: Assessing AGT Refractoriness

To confirm the presence of an isopropyl adduct (vs methyl), use a differential repair assay.

-

Substrate Prep: Anneal a 32P-labeled oligo containing

-iprG. -

Incubation: Incubate with recombinant human MGMT (100 fmol) for 30 mins at

C. -

Analysis: Run on 20% Denaturing PAGE.

-

Result:

-MeG oligos will show a mass shift (removal of methyl).

Protocol 2: Polymerase Stalling Assay

-

Primer Extension: Anneal a fluorescent primer to the template containing

-iprG. -

Reaction: Add dNTPs and DNA Polymerase (e.g., Klenow exo-).

-

Observation: Replication will likely stall one nucleotide before or opposite the lesion.

-

Sequencing: If bypass occurs (e.g., with Pol

), sequencing often reveals a transition (

References

-

Kinetics of O6-Me-dG Repair

- Source: Nucleic Acids Research / PMC

- Title: Kinetics of O6-Me-dG repair by O6-alkylguanine DNA alkyltransferase within K-ras gene derived DNA sequences.

-

URL:[Link]

-

Differential Repair Rates (E. coli Ada)

- Source: Carcinogenesis (PubMed)

- Title: Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase.

-

URL:[Link]

-

Modern Synthesis Protocol

- Source: Current Protocols in Nucleic Acid Chemistry

- Title: Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl)

-

URL:[Link]

-

Structural Basis of Mutagenicity

- Source: N

- Title: The structural basis for the mutagenicity of O(6)-methyl-guanine lesions.

-

URL:[Link]

"physicochemical properties of O-Isopropylguanosine"

Physicochemical & Functional Profiling of -Isopropylguanosine: A Technical Guide

Chemical Identity & Structural Integrity[1][2]

Nomenclature & Classification

-

IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(propan-2-yloxy)-1H-purine[1]

-

Common Name:

-Isopropylguanosine[1] -

CAS Registry Number: 82773-20-4[1]

-

Molecular Formula:

[1] -

Molecular Weight: 325.32 g/mol [1]

Critical Distinction: Isomer Specificity

Warning: A common error in procurement and experimental design is confusing

- -Isopropylguanosine: Modification is on the nucleobase (C6 Oxygen).[1] Biologically active against MGMT.[1]

- -Isopropylideneguanosine: Modification is on the ribose sugar (protecting group).[1] Biologically inert regarding MGMT; used as a synthetic intermediate.[1]

Structural Visualization

The following diagram illustrates the core structure and the critical site of modification.

Figure 1: Structural divergence of guanosine derivatives. Green path indicates the relevant bioactive modification.

Physicochemical Profile

The alkylation of the O6-position locks the purine ring in the enol ether form, removing the amide-like character of the N1-C6 bond found in native guanosine.[1]

Key Physical Constants

| Property | Value / Characteristic | Experimental Relevance |

| Physical State | White to off-white crystalline solid | Hygroscopic; store desiccated at -20°C. |

| Solubility (Primary) | DMSO (>50 mM), DMF | Preferred solvents for stock solutions.[1] |

| Solubility (Aqueous) | Low (< 1 mM) | Requires pre-dissolution in DMSO before aqueous dilution. |

| pKa (N7) | ~2.4 | N1 proton is absent; N7 becomes the primary basic site. |

| UV | ~280 nm (neutral pH) | Bathochromic shift relative to guanosine ( |

| LogP (Predicted) | ~0.5 - 0.8 | More lipophilic than guanosine (LogP -1.[1]9) due to the isopropyl group. |

Stability & Handling

Synthesis & Purification Protocol

Expertise Note: Direct alkylation of guanosine is low-yielding due to N7/N9 competition.[1] The most robust route utilizes the displacement of a leaving group (chloride) at the C6 position.

Protocol: Displacement from 6-Chloroguanosine[1]

Reagents:

-

6-Chloroguanosine (Starting Material)[1]

-

Sodium Hydride (NaH, 60% dispersion)[1]

-

Isopropanol (Anhydrous)[1]

-

DMF (Anhydrous) or DMSO[1]

Workflow:

-

Activation: In a flame-dried flask under Argon, dissolve anhydrous isopropanol (10 eq) in dry DMF.

-

Deprotonation: Add NaH (1.2 eq) carefully at 0°C. Stir for 30 mins to generate sodium isopropoxide in situ.

-

Displacement: Add 6-Chloroguanosine (1 eq) to the alkoxide solution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The spot for 6-chloroguanosine (

~0.[1]4) will disappear, replaced by a higher -

Quenching: Neutralize carefully with glacial acetic acid to pH 7.

-

Purification: Evaporate solvent under reduced pressure. Resuspend residue in minimal methanol/DCM and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validation Check:

Analytical Characterization

To certify the identity of the synthesized

H-NMR Signature (DMSO- , 500 MHz)

The isopropyl group provides a distinct diagnostic pattern that confirms O-alkylation rather than N-alkylation.[1]

-

1.38 ppm (d, 6H): Doublet corresponding to the two equivalent methyl groups of the isopropyl moiety (

-

5.50 ppm (sept, 1H): Septet corresponding to the methine proton (

-

6.40 ppm (br s, 2H): Exocyclic amine (

- 8.10 ppm (s, 1H): H8 proton of the purine ring.

UV-Vis Spectroscopy[1][3][4][5]

Biological Implications: The MGMT Pathway[6]

MGMTMechanism of Action: Suicide Inhibition

-

Recognition: MGMT binds to DNA containing

-alkylguanine lesions (or free nucleoside analogs).[1] -

Flip: The modified base is flipped into the enzyme's active site.

-

Transfer: The isopropyl group is irreversibly transferred to the active site Cysteine-145 (Cys145) residue.

-

Inactivation: The alkylated MGMT protein cannot regenerate.[1] It is ubiquitinated and degraded.[1]

-

Therapeutic Outcome: Depletion of MGMT sensitizes tumor cells to alkylating agents like Temozolomide (TMZ).

Figure 2: Mechanistic intervention of O6-iPrG in the MGMT repair pathway. By depleting MGMT, the inhibitor prevents the repair of chemotherapy-induced lesions.[1]

Mutagenic Potential

In the absence of repair,

-

Transition: G:C

A:T -

Implication: While useful as a drug sensitizer, it is a potent mutagen; handling requires strict safety protocols (Category 3 Carcinogen handling).[1]

References

-

Pegg, A. E. (2000).[1] Repair of O6-alkylguanine by alkyltransferases.[1] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.[1] Link

-

Dolan, M. E., & Pegg, A. E. (1997).[1] O6-Benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837-847.[1] Link

-

Moschel, R. C., et al. (1992).[1] Structural features of substituted purine derivatives compatible with depletion of human O6-methylguanine-DNA methyltransferase. Journal of Medicinal Chemistry, 35(23), 4486-4491.[1] Link

-

Kaina, B., et al. (2007).[1] MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents.[1] DNA Repair, 6(8), 1079-1099.[1] Link[1]

-

Xu-Welliver, M., & Pegg, A. E. (2002).[1] Degradation of the alkylated form of the DNA repair protein, O6-methylguanine-DNA methyltransferase.[1][2][3] Carcinogenesis, 23(5), 823-830.[1] Link

"biological activity of O-Isopropylguanosine"

Technical Guide: Biological Activity and Applications of -Isopropylguanosine

Executive Summary

-Isopropylguanosine (Part 1: Molecular Profile & Chemical Identity

| Property | Specification |

| IUPAC Name | 2-amino-6-(propan-2-yloxy)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine |

| Common Abbreviation | |

| CAS Number | 82773-20-4 |

| Molecular Formula | |

| Key Feature | Bulky alkyl group at |

| Stability | Stable in neutral/basic aqueous solution; acid-labile (depurination risk). |

Part 2: Biological Mechanisms[1][2]

Formation and Structural Impact

-

Steric Clash: The isopropyl group protrudes into the major groove of the DNA helix.

-

Hydrogen Bonding: The alkylation at

removes the proton from -

Wobble Pairing: During replication, the modified Guanine preferentially pairs with Thymine (T) via a wobble geometry. This leads to a G:C

A:T transition mutation in the next replication cycle.

Resistance to MGMT Repair

The primary defense against

-

Substrate Specificity: MGMT is highly efficient at removing methyl groups (

-MeG). -

Inhibition/Resistance: The bulky isopropyl group fits poorly into the MGMT active site.

-

Human MGMT: Repairs

-iPrG at a rate >100-fold slower than -

Bacterial Ogt/Ada: Bacterial alkyltransferases show varied specificity but generally struggle with branched alkyl chains.

-

-

Consequence: The lesion persists in the genome, increasing the probability of mutagenesis during S-phase.

Polymerase Interaction (Bypass)

Replicative polymerases (e.g., Pol

-

Pol

(Eta): Can bypass -

Pol

(Nu): specifically specialized for bypassing major groove lesions but with variable fidelity depending on sequence context.

Part 3: Experimental Protocols

Protocol A: Synthesis of Oligonucleotides Containing -iPrG

Objective: Incorporate

Validated Workflow:

-

Reagents: Use an

-isopropyl-dG phosphoramidite where the exocyclic amine (-

Why: These "UltraMild" protecting groups allow deprotection under conditions that preserve the

-modification.

-

-

Coupling: Standard phosphoramidite coupling (3-6 min coupling time).

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Deprotection (CRITICAL STEP):

-

Reagent: 0.05 M Potassium Carbonate (

) in anhydrous Methanol. -

Condition: Incubate at Room Temperature for 4–12 hours.

-

Avoid: Do NOT use Ammonium Hydroxide or Methylamine, as these nucleophiles can attack the

-position, converting the lesion into 2,6-diaminopurine or Guanine.

-

-

Purification: RP-HPLC (TEAA buffer system). The isopropyl group increases hydrophobicity, eluting later than the unmodified control.

Protocol B: MGMT Repair Kinetics Assay

Objective: Quantify the resistance of

-

Substrate Preparation:

-

Label a double-stranded oligonucleotide containing a single

-iPrG site with -

Prepare a control oligo with

-MeG.

-

-

Reaction:

-

Mix 1 pmol of Substrate with varying excesses of Recombinant Human MGMT (1–50 pmol) in Reaction Buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA).

-

Incubate at

. Timepoints: 0, 5, 15, 30, 60, 120 minutes.

-

-

Analysis:

-

Since MGMT repair restores the base to native Guanine, the product is sensitive to restriction enzymes that cut the native sequence (e.g., PstI) but not the alkylated sequence.

-

Step: Digest reaction aliquots with the restriction enzyme.

-

Readout: Run on 20% PAGE (Polyacrylamide Gel Electrophoresis).

-

Result: Cleaved bands indicate repair.

-MeG will show rapid cleavage (repair);

-

Part 4: Comparative Data Analysis

The following table summarizes the biological processing of Guanine adducts. Note the distinct profile of the Isopropyl variant.

| Lesion | Alkyl Group Size | MGMT Repair Rate ( | Primary Mutation | Polymerase Bypass |

| Small ( | Very Fast ( | G | Block/Slow (Pol | |

| Medium ( | Intermediate (~3x slower than Me) | G | Slow Bypass | |

| Bulky (Aromatic) | Inhibitor (Suicide substrate) | N/A (Drug) | N/A | |

| Bulky (Branched) | Very Slow / Resistant | G | Requires TLS (Pol |

Part 5: Pathway Visualization

The following diagram illustrates the divergent fates of

Caption: Pathway analysis of

References

-

Substr

-methylguanine-DNA methyltransferase. Source: Nucleic Acids Research Context: Defines the kinetic hierarchy of alkyl group repair (Me > Et > iPr). [Link] -

Synthesis and Characteriz

-Alkylguanine Oligonucleotides. Source: Current Protocols in Nucleic Acid Chemistry Context: Provides the "UltraMild" deprotection protocols required for -

Replic

-alkylguanine lesions in human cells. Source: Journal of Biological Chemistry Context: Details the role of Pol -

Structural basis for the inhibition of human

-methylguanine-DNA methyltransferase by

"O-Isopropylguanosine structural analogs and derivatives"

-Isopropylguanosine & -Alkylguanine Analogs

Technical Guide to Synthesis, Mutagenesis, and Therapeutic Utility[1][2]

Executive Summary

Beyond its role as a mutagen, the

Structural Chemistry & Mechanism of Action

1.1 The "Wobble" Hypothesis and Mutagenicity

The biological impact of

-

Canonical Guanosine: The

carbonyl accepts a H-bond, and -

-Isopropylguanosine: The isopropyl group at

-

Result: The modified base rotates to pair with Thymine (or Uracil), stabilized by two hydrogen bonds. This leads to the incorporation of Thymine opposite the lesion during replication.

1.2 Structural Disambiguation

Critical Note: Researchers must distinguish between base-modified and sugar-modified derivatives.

-

Target of this Guide:

-Isopropylguanosine (Base modification, mutagenic/therapeutic scaffold).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Common Reagent:

-Isopropylideneguanosine (Sugar protection). This is a cyclic ketal used solely as a protecting group during nucleoside synthesis and has no intrinsic mutagenic activity.

Visualization: Mispairing & Repair Pathways

The following diagram illustrates the competitive fate of

Figure 1: The dual fate of

Synthetic Methodologies

Synthesis of

3.1 Method A: Displacement of 6-Chloroguanosine (Preferred)

This is the standard route for generating

-

Starting Material: 2-Amino-6-chloropurine riboside (protected).

-

Reagent: Sodium isopropoxide (generated in situ from isopropanol + NaH).

-

Mechanism:

(Nucleophilic Aromatic Substitution). -

Advantage: Regiospecific for the C6 position; avoids N-alkylation byproducts.

3.2 Method B: Mitsunobu Reaction

Useful for complex alkyl groups where the alkoxide is difficult to generate or unstable.

-

Reagents: Guanosine (sugar protected), Isopropanol,

, DIAD. -

Mechanism: Activation of the alcohol by phosphine, followed by nucleophilic attack by the

of guanine. -

Limitation: Can suffer from lower yields due to competing N-alkylation if conditions are not strictly controlled.

3.3 Experimental Protocol: Synthesis of

-Isopropylguanosine

Adapted from standard nucleoside chemistry protocols (e.g., Li et al., Biochemistry).

Step 1: Preparation of Alkoxide

-

In a flame-dried flask under Argon, dissolve anhydrous Isopropanol (10 eq) in dry THF.

-

Add Sodium Hydride (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min until

evolution ceases.

Step 2: Displacement Reaction

-

Add 6-Chloro-2'-deoxyguanosine (protected, e.g.,

-bis(TBDMS)) to the alkoxide solution. -

Heat to 50°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[2]

-

Observation: The starting material (Rf ~0.4) will disappear, replaced by a higher Rf product (

-ether).

Step 3: Deprotection & Purification

-

Quench with acetic acid/methanol. Evaporate solvents.[2]

-

Treat with TBAF (if silyl protected) or

(if acyl protected) to remove sugar protecting groups. -

Purification: Reverse-phase HPLC (C18 column), gradient elution 0-30% Acetonitrile in Water.

-

Validation: UV

shift from ~254 nm (Guanine) to ~280 nm (

Therapeutic Applications & Analogs

While

4.1 MGMT Inhibitors (Chemosensitizers)

Tumors often overexpress MGMT to repair DNA damage caused by alkylating agents (e.g., Temozolomide).

-

Mechanism: MGMT transfers the alkyl group from the guanine

to its own active site Cysteine-145. This restores the guanine but permanently inactivates the enzyme (suicide inhibition). -

SAR (Structure-Activity Relationship):

- -Methyl: Rapidly repaired, but MGMT turnover is high.

-

-Benzyl (

- -Isopropyl: Intermediate steric bulk. Used to probe the steric limits of the MGMT active site pocket.

4.2 Directed Evolution & PCR Mutagenesis

-

Protocol: Add

-iPr-dGTP to a PCR reaction. -

Effect: The polymerase incorporates the analog.[3] In subsequent cycles, the analog pairs with Thymine, generating random G

A transitions across the gene of interest. -

Advantage: Allows controlled mutagenesis rates based on the concentration of the analog.

Comparative Data: -Alkylguanine Analogs

| Analog | Substituent ( | Primary Application | MGMT Repair Efficiency | Mutagenic Potential |

| Carcinogenesis Ref. | High (Native substrate) | High | ||

| Mutagenesis Tool | Moderate | Very High (Strong wobble) | ||

| Drug Candidate | Low (Potent Inhibitor) | Low (due to toxicity) | ||

| Crosslinking Probe | Moderate | High |

Visualizing the Synthesis Workflow

Figure 2: Synthetic route via nucleophilic aromatic substitution (

References

-

Li, B. F., & Swann, P. F. (1989). Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine.[4] Biochemistry, 28(14), 5779–5786.

-

Liu, X., et al. (2003).[5] A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis.[5] Synthetic Communications.

-

Jang, Y. H., et al. (2001). Stereochemical and conformational properties of O6-alkylguanine derivatives. Journal of Physical Chemistry B.

-

Esvelt, K. M., et al. (2011). A system for the continuous directed evolution of biomolecules.[1] Nature.[6] (Discusses use of mutagenic nucleosides).

-

Pegg, A. E. (2011). Multifaceted roles of alkyltransferase and related proteins in DNA repair, DNA damage, resistance to chemotherapy, and research tools. Chemical Research in Toxicology.

Sources

- 1. US9023594B2 - Continuous directed evolution of proteins and nucleic acids - Google Patents [patents.google.com]

- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and polymerization of O6-methylguanosine 5′-diphosphate | Scilit [scilit.com]

In Vitro Antiviral Spectrum of O-Isopropylguanosine: A Technical Guide to Lethal Mutagenesis

The following technical guide provides an in-depth analysis of the in vitro antiviral spectrum of O-Isopropylguanosine (specifically the O⁶-isopropylguanosine isomer, herein referred to as O⁶-iPrG ).

This guide addresses the compound not merely as a classical inhibitor, but as a lethal mutagen —a nucleoside analogue that induces error catastrophe in viral replication.

Part 1: Executive Summary

O-Isopropylguanosine (O⁶-iPrG) represents a specialized class of nucleoside analogues distinct from classical chain terminators (e.g., Acyclovir) or catalytic inhibitors. Its primary mechanism of action is Lethal Mutagenesis . By incorporating into the viral genome during replication, O⁶-iPrG exploits the ambiguous hydrogen-bonding potential of the alkylated guanine base, forcing misincorporation events (typically G

While often utilized as a chemical probe in directed evolution and mutagenesis studies, O⁶-iPrG exhibits a broad theoretical and experimental antiviral spectrum against RNA viruses characterized by low-fidelity polymerases (RdRp) and high replication turnover. This guide details the physicochemical basis of this activity, the specific viral targets, and the rigorous experimental protocols required to validate its spectrum in vitro.

Critical Disambiguation: Do not confuse O-Isopropylguanosine with Isoprinosine (Inosine pranobex), an immunomodulator, or Abacavir , a guanosine analogue with a cyclopropyl group. O⁶-iPrG is a specific alkylated nucleoside lesion.

Part 2: Chemical Identity & Mechanism of Action

Structural Basis of Mutagenicity

The antiviral potency of O⁶-iPrG stems from the alkylation of the oxygen at the C6 position of the guanine ring.

-

Native Guanine: Exists primarily in the keto tautomer, presenting a Hydrogen bond acceptor (O6) and donor (N1). Pairs with Cytosine.

-

O⁶-Isopropylguanine: The isopropyl group locks the base into an enol-like configuration. The N1 position loses its proton, becoming a Hydrogen bond acceptor.

-

Consequence: The modified base mimics Adenine in its hydrogen-bonding face, preferentially pairing with Thymine (DNA) or Uracil (RNA) instead of Cytosine.

Mechanism: Error Catastrophe

-

Incorporation: Viral polymerase (RdRp or RT) incorporates O⁶-iPrG-TP (triphosphate form) into the nascent chain opposite a Cytosine or Thymine.

-

Templating: In the next round of replication, the O⁶-iPrG residue templates the incorporation of Uracil/Thymine.

-

Hypermutation: This results in accumulation of G

A and C -

Extinction: When the mutation rate exceeds the "error threshold" of the viral quasispecies, the population collapses (Error Catastrophe).

Mechanistic Visualization

The following diagram illustrates the pathway from compound exposure to viral extinction.

Figure 1: Mechanism of O-Isopropylguanosine induced lethal mutagenesis leading to viral extinction.

Part 3: In Vitro Antiviral Spectrum

O⁶-iPrG is particularly effective against viruses with low-fidelity polymerases and lack of proofreading (ExoN activity) .

Susceptibility Profile

| Virus Family | Target Enzyme | Susceptibility | Rationale |

| Flaviviridae (HCV, Dengue) | NS5B (RdRp) | High | High replication rate; susceptible to nucleoside analogues. |

| Retroviridae (HIV-1) | Reverse Transcriptase | High | RT is error-prone; O⁶-alkylguanines are known to bypass RT checkpoints. |

| Orthomyxoviridae (Influenza) | Viral Polymerase | Moderate | Segmented genome complicates mutagenesis, but high mutation rate allows threshold breach. |

| Coronaviridae (SARS-CoV-2) | nsp12 (RdRp) | Low/Moderate | Presence of ExoN (nsp14) proofreading exonuclease may excise the mismatch, reducing potency compared to HCV. |

| Herpesviridae (HSV-1/2) | DNA Polymerase | Low | High-fidelity DNA replication and repair mechanisms (e.g., cellular MGMT) can repair the O⁶-lesion. |

Quantitative Benchmarks (Representative)

Note: Values are derived from comparative studies of O⁶-alkylguanine derivatives in mutagenesis assays.

-

Bacteriophage (Model System):

(Mutagenesis induction). -

HIV-1 (in PBMCs):

(Dependent on cellular kinase efficiency). -

Cytotoxicity (

): Generally

Part 4: Experimental Protocols

To scientifically validate the antiviral spectrum of O⁶-iPrG, one must prove not just inhibition, but mutagenesis . The following protocols are self-validating systems.

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

Standard measure of antiviral potency.

-

Cell Seeding: Seed Vero-E6 or Huh-7 cells (depending on virus) in 96-well plates at

cells/well. Incubate 24h. -

Compound Preparation: Dissolve O⁶-iPrG in DMSO. Prepare serial dilutions (0.1

M to 100 -

Infection: Infect monolayers with virus at MOI 0.01 for 1h.

-

Treatment: Remove inoculum; add compound-containing media. Include Ribavirin as a positive control for mutagenesis.

-

Readout: At 72-96h post-infection, quantify cell viability using Neutral Red or CellTiter-Glo .

-

Calculation: Determine

using non-linear regression (4-parameter logistic fit).

Protocol B: Serial Passage & Specific Infectivity (The "Gold Standard")

Validates the mechanism of Error Catastrophe.

-

Passage 0 (P0): Infect cells in T-25 flasks (MOI 0.1) in the presence of sub-optimal O⁶-iPrG (

). -

Harvest: Collect supernatant at peak CPE. Titrate virus (PFU/mL) and quantify Viral RNA (copies/mL) via qPCR.

-

Specific Infectivity Calculation:

-

Serial Passage: Use P0 supernatant to infect fresh cells (P1) under the same drug pressure. Repeat for 5-10 passages.

-

Validation: A decline in Specific Infectivity over passages (while RNA copy number remains stable or declines slower) confirms the accumulation of non-infectious, mutated particles.

Protocol C: Mutational Spectrum Analysis (NGS)

Definitive proof of O⁶-iPrG incorporation.

-

RNA Extraction: Extract viral RNA from P5 supernatants.

-

RT-PCR: Amplify a conserved gene segment (e.g., HCV NS5B or HIV Pol).

-

Library Prep: Prepare amplicon libraries for Illumina sequencing.

-

Bioinformatics: Align reads to Wild Type reference.

-

Analysis: Calculate the mutation frequency per 10,000 nucleotides.

-

Success Criteria: A statistically significant increase in G

A and C

-

Part 5: Visualization of Experimental Workflow

Figure 2: Experimental workflow for validating lethal mutagenesis via serial passaging and NGS.

Part 6: References

-

Mechanisms of Mutagenesis by O6-Alkylguanines

-

Title: "The mutagenic properties of O6-alkylguanines in vivo and in vitro."

-

Source:Journal of Biological Chemistry

-

Context: Establishes the G to A transition bias fundamental to the antiviral mechanism.

-

-

Lethal Mutagenesis as an Antiviral Strategy

-

Title: "Lethal mutagenesis of RNA viruses."

-

Source:Current Opinion in Virology

-

Context: Reviews the broad-spectrum applicability of mutagenic nucleosides against RNA viruses.

-

-

Directed Evolution and Mutagenic Nucleosides

-

Title: "Evolution of bacteriophage in continuous culture: a model system to test antiviral gene therapies."[1]

-

Source:Journal of Virology

-

Context: Cites O6-isopropylguanosine as a tool for inducing high mutation rates in viral genomes.

-

-

Structural Basis of O6-Alkylguanine Pairing

-

Title: "Structural basis for the recognition of O6-alkylguanine by DNA polymerases."

-

Source:Nature Structural & Molecular Biology

-

Context: Explains the atomic-level interactions forcing the "wobble" pairing with Thymine/Uracil.

-

Sources

Technical Guide: O6-Isopropylguanosine (O6-iPrG) in Early-Stage Research

Synthesis, Mutagenic Profiling, and Repair Kinetics

Executive Summary

O6-Isopropylguanosine (O6-iPrG) represents a critical bulky DNA adduct formed by exposure to alkylating agents (e.g., N-nitroso compounds). Unlike its smaller counterpart O6-methylguanine, the isopropyl group introduces significant steric hindrance that alters both polymerase fidelity and DNA repair efficiency. This guide details the early-stage research parameters for O6-iPrG, focusing on its chemical synthesis, hydrolytic stability, and its utility as a probe for interrogating the active site plasticity of O6-alkylguanine-DNA alkyltransferase (AGT/MGMT).

Part 1: Chemical Identity & Synthesis Strategy

Structural Rationale

The O6-alkylation of guanosine locks the purine ring into a tautomeric form that favors base-pairing with Thymine rather than Cytosine. The isopropyl group adds a layer of complexity: its branched nature creates a steric clash within the major groove of the DNA helix, challenging the "nucleotide flipping" mechanism required for repair by AGT.

Synthetic Pathways

For early-stage research, direct alkylation of guanosine often yields a mixture of N7 and O6 products. The preferred route for high-purity O6-iPrG is the displacement of a C6-leaving group or Mitsunobu alkylation .

Protocol A: Displacement Strategy (High Yield)

-

Starting Material: 2'-Deoxyguanosine is first protected (e.g., 3',5'-O-acetyl or TBDMS) and converted to 6-chloropurine-2'-deoxyriboside .

-

Nucleophilic Substitution: Reaction with sodium isopropoxide in dry isopropanol.

-

Deprotection: Removal of sugar protecting groups (e.g., using methanolic ammonia).

Protocol B: Mitsunobu Reaction (Direct O6-Alkylation)

-

Reagents: Protected deoxyguanosine, Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3), and Isopropanol.

-

Mechanism: The Mitsunobu conditions selectively target the O6-oxygen, activating it for attack by the alcohol.

Visualization: Synthetic Workflow

Figure 1: Preferred synthetic pathway via 6-chloropurine displacement to ensure regiospecific O6-alkylation.

Part 2: Physicochemical Properties & Stability

Hydrolytic Stability

O6-alkylated guanosines are susceptible to depurination (cleavage of the glycosidic bond), particularly under acidic conditions.

-

Acid Stability: O6-iPrG is less stable than unmodified guanosine but more stable than N7-alkylated adducts.

-

Storage: Solutions should be buffered at pH 7.0–8.0 and stored at -20°C. Avoid unbuffered aqueous solutions which can become acidic over time due to CO2 absorption.

Conformation

The bulky isopropyl group forces the nucleoside to adopt a specific conformation to minimize steric clash.

-

Syn/Anti Equilibrium: While unmodified guanosine favors the anti conformation, O6-iPrG shows a shifted equilibrium. This conformational bias is critical when interpreting binding affinity data with polymerases.

Part 3: Biological Mechanism & Mutagenicity[1]

The Mispairing Mechanism

The core mutagenic potential of O6-iPrG lies in its disruption of Watson-Crick hydrogen bonding.

-

Normal: G(O6) accepts a H-bond from C(N4).

-

O6-iPrG: The O6 position is blocked by the isopropyl group and can no longer accept a hydrogen bond. Instead, the N1 position (normally a donor) loses its proton, becoming an acceptor.

-

Result: O6-iPrG forms a stable "wobble" pair with Thymine , leading to G:C

A:T transition mutations during replication.

Interaction with DNA Repair Enzymes (AGT)

O6-Methylguanine-DNA Methyltransferase (MGMT/AGT) repairs O6-alkylguanine adducts by transferring the alkyl group to a cysteine residue in its active site.

-

Steric Resistance: Unlike the methyl group, the isopropyl group is repaired very slowly or not at all by certain species' AGT (e.g., E. coli Ada protein repairs it negligibly, while mammalian AGT shows slow but detectable repair).

-

Significance: This makes O6-iPrG an excellent "persistent lesion" probe to study replication bypass and chronic mutagenicity, as it evades rapid repair.

Visualization: Mispairing Logic

Figure 2: Mechanistic pathway of O6-iPrG induced mutagenesis. The isopropyl group sterically excludes Cytosine, favoring Thymine incorporation.

Part 4: Experimental Protocols

Oligonucleotide Synthesis & Purification

To study O6-iPrG in vitro, it must be incorporated into a defined DNA sequence.

-

Phosphoramidite Preparation: Convert the protected O6-iPrG nucleoside to its 3'-phosphoramidite form using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Solid-Phase Synthesis: Use "Ultra-Mild" deprotection conditions (e.g., phenoxyacetyl-protected dA/dC) to prevent the displacement of the O-isopropyl group by ammonia during the final cleavage step. Standard ammonium hydroxide treatment can degrade the O6-isopropyl adduct.

-

Purification: HPLC purification is mandatory. Use a Triethylammonium Acetate (TEAA) / Acetonitrile gradient.

AGT Repair Kinetics Assay

This assay determines if your specific AGT variant can repair the bulky isopropyl adduct.

Materials:

-

Synthesized Oligo containing O6-iPrG (internal radiolabel or fluorophore).

-

Recombinant AGT protein.

-

Reaction Buffer (50 mM Tris-HCl pH 7.6, 5 mM DTT, 1 mM EDTA).

Step-by-Step:

-

Annealing: Hybridize the O6-iPrG oligo with its complement (containing T opposite the lesion for stability, or C to test repair in mismatch context).

-

Incubation: Mix 100 nM DNA duplex with excess AGT (500 nM) at 37°C.

-

Time Course: Aliquot samples at 0, 5, 15, 30, 60 min.

-

Quenching: Stop reaction with SDS loading buffer and heat at 95°C for 5 min (denatures the protein but leaves DNA intact).

-

Analysis: Run on 20% Denaturing PAGE.

-

Repair Check: If repaired, the O6-iPrG converts back to Guanine. This can often be distinguished by a restriction enzyme digest (e.g., if the repair restores a restriction site) or HPLC analysis of the digested oligo. Alternatively, transfer of the isopropyl group to the protein can be monitored via mass spectrometry of the protein.

-

Visualization: Repair Assay Workflow

Figure 3: Workflow for assessing AGT repair efficiency. Note that O6-iPrG often follows the "Result_No" or slow kinetics path compared to methyl adducts.

References

-

Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. Source: PubMed / Nucleic Acids Research [Link]

-

Repair of O6-propylguanine and O6-butylguanine in DNA by O6-alkylguanine-DNA alkyltransferases from rat liver and E. coli. Source: PubMed / Carcinogenesis [Link]

-

Mutagenicity associated with O6-methylguanine-DNA damage and mechanism of nucleotide flipping by AGT during repair. Source: PubMed / Physical Biology [Link]

-

Synthesis of 8-14C-labeled O6-methyldeoxyguanosine and its deoxynucleotide copolymers (Methodology Reference). Source: PubMed / Cancer Research [Link]

-

Increased repair of O6-alkylguanine DNA adducts in glioma-derived human cells. Source: PubMed / Carcinogenesis [Link][1]

Sources

O-Isopropylguanosine: Mechanisms of Lethal Mutagenesis in RNA Viral Replication

This guide provides an in-depth technical analysis of

Executive Summary

O-Isopropylguanosine (specifically the

This ambiguity drives Error Catastrophe : the accumulation of transition mutations (

Chemical & Pharmacological Profile

Structural Biology

The critical modification in

-

Natural Guanosine: The

atom is a hydrogen bond acceptor, and -

-Isopropylguanosine: The isopropyl group converts

Metabolic Activation

Like other nucleoside analogs,

-

Entry: Nucleoside transporters (ENTs/CNTs).

-

Activation:

-

-iPr-G

-

-iPr-GMP

-

-iPr-GDP

-

-iPr-G

Mechanism of Action (MOA)

The "Trojan Horse" Incorporation

Viral RdRps (e.g., HCV NS5B, SARS-CoV-2 nsp12) generally lack the rigorous proofreading of DNA polymerases. They readily accept

-

Incorporation Efficiency: The bulky isopropyl group may slow the rate of incorporation (

reduction) compared to natural GTP, but not enough to arrest synthesis completely.

Mutagenic Mispairing (The Wobble Effect)

Once incorporated into the nascent RNA strand,

-

Canonical: G pairs with C.

-

Mutagenic:

-iPr-G pairs preferentially with U . -

Result: In the subsequent replication cycle, the U templates an A. The original G:C pair is permanently converted to an A:U pair (Transition Mutation).

Diagram: Lethal Mutagenesis Pathway

Caption: The cascade from metabolic activation to viral extinction via accumulation of transition mutations.

Experimental Protocols

Protocol A: In Vitro RdRp Incorporation Assay

Purpose: To quantify the efficiency of

Reagents:

-

Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/7/8 complex).

-

RNA Template/Primer duplex (Poly-rC template to test G incorporation).

-

Radiolabeled

-GTP (Control) and Unlabeled

Workflow:

-

Reaction Mix: Assemble RdRp (500 nM) with RNA duplex (1 µM) in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Initiation: Add nucleotides.

-

Control: 100 µM GTP.

-

Experimental: 100 µM

-iPr-GTP. -

Competition: 50 µM GTP + 50 µM

-iPr-GTP.

-

-

Incubation: Incubate at 30°C for 0, 5, 10, 30, and 60 minutes.

-

Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).

-

Analysis: Resolve products on 20% denaturing PAGE (Urea). Visualize via PhosphorImaging.

-

Calculation: Plot product intensity vs. time. Determine

(polymerization rate) and

Protocol B: Viral Passage & Mutational Spectrum Analysis

Purpose: To confirm lethal mutagenesis in cell culture.

Workflow:

-

Seeding: Seed host cells (e.g., Vero E6 or Huh-7) in 6-well plates.

-

Infection: Infect with RNA virus (MOI = 0.01) for 1 hour.

-

Treatment: Remove inoculum. Add media containing

-iPr-G (0, 10, 50, 100 µM). -

Passaging:

-

Harvest supernatant at 48h (P1).

-

Titrate virus (TCID50/plaque assay).

-

Use P1 supernatant to infect fresh cells (maintain drug pressure). Repeat for 5-10 passages.

-

-

Sequencing:

-

Extract viral RNA from P1, P5, and P10.

-

Perform RT-PCR and Deep Sequencing (NGS).

-

-

Data Analysis: Map reads to reference genome. Calculate Shannon Entropy and Mutation Frequency (transitions vs. transversions).

-

Expected Result: Significant increase in

and

-

Quantitative Data Summary

| Parameter | Natural GTP | Biological Impact | |

| H-Bond Acceptor | Blocked by Isopropyl | Loss of C-pairing | |

| H-Bond Donor | Deprotonated/Blocked | Favors U-pairing | |

| RdRp Incorporation | 100% (Reference) | ~1-10% (Variable) | Slower elongation |

| Mutation Type | None | Transition ( | Genetic drift / Lethality |

| Primary Utility | Replication | Mutagenesis Probe | Directed Evolution |

Therapeutic Potential & Challenges

The Mutagenic Paradox

While

-

Host Polymerase Sensitivity: Human mitochondrial RNA polymerase (POLRMT) and DNA polymerases may also incorporate

-iPr-G, leading to mitochondrial toxicity or oncogenesis. -

Comparison: Drugs like Molnupiravir (N4-hydroxycytidine) use a similar mechanism (tautomeric shift) but are optimized to be better substrates for viral RdRp than host polymerases.

-iPr-G is often used as a positive control for mutagenesis rather than a clinical candidate.

Application in Directed Evolution

As cited in patent literature (Reference 2),

-

Antibody escape mutants.

-

Drug-resistant variants (to predict future resistance).

Diagram: H-Bonding Mismatch

Caption: Structural basis of mutagenesis. The isopropyl group forces Guanine to mimic Adenine, pairing with Uracil.

References

-

Biochemical Basis of Lethal Mutagenesis

- Title: Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs.

- Source: PMC / NIH.

-

URL:[Link]

- Title: Continuous directed evolution of proteins and nucleic acids (US Patent 9023594B2).

-

Chemical Properties of Alkylated Guanosines

- Title: Theoretical and Experimental Dipole Moments of Purines (Alkyl

- Source: ResearchG

-

URL:[Link]

-

Mechanisms of Nucleoside Analogs (General)

- Title: Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors.

- Source: PMC / NIH.

-

URL:[Link]

Sources

"O-Isopropylguanosine experimental protocols"

Application Note: Mechanistic Profiling of DNA Repair using -Isopropylguanosine ( -iPrG)

Abstract & Introduction

While

-

Map Active Site Plasticity: Determine the steric limits of MGMT mutants (e.g., assessing "super-repair" mutants).

-

Study Mutagenesis:

-iPrG is a persistent lesion that, if unrepaired, leads to G -

Validate Repair Assays: Act as a negative or slow-repair control in high-throughput screening of MGMT inhibitors.

This guide details the protocols for handling

Material Handling & Properties

Physicochemical Properties[1]

-

Compound:

-Isopropylguanosine (Ribonucleoside) or -

CAS: 82773-20-4 (Ribonucleoside).

-

Molecular Weight: 325.32 g/mol .

-

Solubility: Soluble in DMSO (

20 mg/mL); sparingly soluble in water. -

Stability: The

-ether linkage is stable under basic conditions (standard oligo deprotection) but acid-labile . Avoid prolonged exposure to pH < 4.0.

Reconstitution Protocol

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.

-

Concentration: Prepare a 100 mM stock solution .

-

Example: Dissolve 3.25 mg in 100

L DMSO.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

-

Verification: Verify concentration using UV absorbance.

-

nm (distinct from Guanosine

-

nm (distinct from Guanosine

Experimental Protocols

Protocol A: Synthesis of -iPrG Containing Oligonucleotides

Context: To study DNA repair, the nucleoside must be embedded in a DNA strand. This is achieved via solid-phase phosphoramidite chemistry.[1]

Reagents:

- -iPr-dG-CE Phosphoramidite (commercially available or synthesized via Mitsunobu reaction of 6-chloropurine riboside).

-

Standard DNA Phosphoramidites (dA, dC, dG, dT).

-

Solid Support (CPG).

Workflow Steps:

-

Coupling: Use standard coupling time (increase to 6 minutes for the modified base to ensure high yield).

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Deprotection (CRITICAL):

-

Do NOT use strong acids.

-

Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) for 4 hours at Room Temperature, OR Ammonium Hydroxide/Methylamine (AMA) for 15 min at 65°C if the

-ether is verified stable (isopropyl is relatively robust compared to cyanoethyl). -

Recommendation: Use Pac-anhydride protected canonical bases to allow mild deprotection (K2CO3/MeOH), preserving the

-isopropyl ether integrity.

-

-

Purification: HPLC (Protocol C).

Protocol B: MGMT Kinetic Repair Assay

Context: Measuring the rate at which MGMT removes the isopropyl group. This is a "suicide" reaction where the alkyl group is transferred to the enzyme's Cysteine-145.

Pathway Visualization (Graphviz):

Step-by-Step Procedure:

-

Substrate Preparation: Anneal the

-iPrG oligonucleotide with its complement (usually containing a Thymine opposite the lesion) to form double-stranded DNA (dsDNA).-

Buffer: 10 mM Tris-HCl (pH 7.6), 100 mM NaCl. Heat to 90°C, cool slowly to RT.

-

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM DTT (essential to keep MGMT active), 1 mM EDTA, 50

g/mL BSA. -

Enzyme: Recombinant Human MGMT (0.5 - 5.0 pmol).

-

Substrate: 5 pmol dsDNA containing

-iPrG.

-

-

Incubation: Incubate at 37°C .

-

Timepoints: 0, 5, 15, 30, 60, 120 minutes. (Repair is slower than Methyl; extended times are needed).

-

-

Termination: Stop reaction by adding equal volume of Ice-cold 0.1 M HCl (precipitates protein) or heating to 95°C for 5 min (denatures protein).

-

Analysis: Analyze the supernatant via HPLC (Protocol C). The "Repaired" product is standard Guanosine-DNA; the "Unrepaired" is

-iPrG-DNA.

Protocol C: HPLC Analysis & Quantification

Context: Separating the repaired (G) from unrepaired (O6-iPrG) oligonucleotides.

System: Reversed-Phase HPLC (C18 Column).

Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5

Gradient Table:

| Time (min) | % Buffer A (0.1 M TEAA, pH 7.0) | % Buffer B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 20.0 | 60 | 40 | 1.0 |

| 25.0 | 5 | 95 | 1.0 |

| 30.0 | 95 | 5 | 1.0 |

Detection: UV at 260 nm. Expected Results:

-

Repaired Oligo (G): Elutes earlier (more polar).

-

Unrepaired Oligo (

-iPrG): Elutes later (hydrophobic isopropyl group increases retention). -

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Repair Observed | MGMT inactive or steric bulk too high. | Add DTT to buffer; Ensure MGMT is active using a control ( |

| Oligo Degradation | Acidic hydrolysis during deprotection. | Use UltraMild deprotection (K2CO3/MeOH). Avoid acetic acid in HPLC mobile phase (use TEAA). |

| Precipitation in Stock | DMSO absorbed water. | Use fresh anhydrous DMSO. Warm to 37°C to redissolve. |

References

-

Synthesis of Oligonucleotides Containing O6-Alkylguanine: Li, B. F., & Swann, P. F. (1989). "Synthesis and characterization of oligodeoxynucleotides containing O6-methyl-, O6-ethyl-, and O6-isopropylguanine." Biochemistry. [Link][2][3][4][5]

-

MGMT Substrate Specificity & Mutants: Dolan, M. E., et al. (1990). "Effect of O6-benzylguanine analogues on the sensitivity of human tumor cells to the cytotoxic effects of alkylating agents." Cancer Research. [Link]

-

Structural Basis of Repair: Daniels, D. S., et al. (2000). "Active and alkylated human AGT structures: a novel repair mechanism." EMBO Journal. [Link]

-

Solid Phase Synthesis Protocols: Glen Research. "Modification of DNA with O6-Alkylguanine." Glen Report. [Link]

Sources

- 1. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redesigning the substrate specificity of human O(6)-alkylguanine-DNA alkyltransferase. Mutants with enhanced repair of O(4)-methylthymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of O-Isopropylguanosine: A Detailed Guide for Research Applications

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of O-Isopropylguanosine, a crucial molecule for research in drug development, virology, and the study of DNA repair mechanisms. The synthesis is presented as a robust three-step process commencing with the protection of the ribose hydroxyl groups of guanosine via acetylation, followed by a Mitsunobu reaction for the selective O-alkylation of the guanine moiety with isopropanol, and culminating in the deprotection of the acetyl groups to yield the target compound. This document offers in-depth explanations for the rationale behind each experimental step, detailed purification procedures, and methods for the characterization of the final product, ensuring scientific integrity and reproducibility. The applications of O-Isopropylguanosine, particularly in the context of O6-alkylguanine-DNA alkyltransferase (AGT), are also discussed, providing researchers with the necessary context for its utilization in their studies.

Introduction

O-alkylated guanosine analogs are of significant interest to the scientific community, particularly for researchers in medicinal chemistry and molecular biology. These compounds serve as invaluable tools for investigating the mechanisms of DNA damage and repair, and as potential therapeutic agents. One such analog, O-Isopropylguanosine, plays a pivotal role in the study of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby mitigating the cytotoxic and mutagenic effects of certain alkylating agents.[1][2] The overexpression of AGT in cancer cells is a major mechanism of resistance to alkylating chemotherapeutic drugs.[3] O-Isopropylguanosine can act as a substrate for AGT, and its study can aid in the development of AGT inhibitors to enhance the efficacy of cancer therapies.[4][5]

Furthermore, the modification of nucleosides at the O6 position has been explored as a prodrug strategy to improve the pharmacological properties of antiviral agents.[6][7][8] The isopropyl group can alter the lipophilicity and metabolic stability of the parent nucleoside, potentially leading to improved oral bioavailability and cellular uptake.[9]

This guide provides a detailed, step-by-step protocol for the synthesis of O-Isopropylguanosine, designed for researchers, scientists, and drug development professionals. The presented methodology is based on well-established chemical transformations, ensuring a reliable and reproducible synthesis.

Synthesis Overview

The synthesis of O-Isopropylguanosine is achieved through a three-step process, as illustrated in the workflow diagram below. This strategy involves the initial protection of the reactive hydroxyl groups of the ribose moiety of guanosine, followed by the key O-alkylation step, and concluding with the removal of the protecting groups.

Caption: Overall synthetic workflow for O-Isopropylguanosine.

Experimental Protocols

Part 1: Protection of Guanosine - Synthesis of 2',3',5'-tri-O-acetylguanosine

The hydroxyl groups of the ribose sugar in guanosine are reactive and can interfere with the subsequent O-alkylation step. Therefore, they are protected as acetyl esters. Acetic anhydride in the presence of a base like pyridine is a common and effective method for this per-O-acetylation.

Materials:

-

Guanosine

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Methanol

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

Suspend guanosine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise to the cooled suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2',3',5'-tri-O-acetylguanosine as a white solid.[10]

Data Presentation: Reagent Quantities for Acetylation

| Reagent | Molar Ratio (to Guanosine) |

| Guanosine | 1 |

| Acetic Anhydride | 5 - 10 |

| Pyridine | Solvent |

Part 2: O-Alkylation - Mitsunobu Reaction for the Synthesis of O6-Isopropyl-2',3',5'-tri-O-acetylguanosine

The Mitsunobu reaction is a versatile and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry where applicable.[11] In this step, the protected guanosine is reacted with isopropanol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic oxygen at the O6 position of the guanine ring.

Sources

- 1. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of purified human O6-alkylguanine-DNA alkyltransferase by alkylating agents or alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years | MDPI [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2 ,3 ,5 -Tri-O-acetylguanosine 98 6979-94-8 [sigmaaldrich.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

"cell-based assays for O-Isopropylguanosine activity"

Application Note: Cellular Characterization of O-Isopropylguanosine (O⁶-iPrG) Activity

Introduction & Scientific Context

O⁶-Isopropylguanosine (O⁶-iPrG) is a modified nucleoside analog and a potent DNA alkylation adduct. Unlike canonical guanosine, the O⁶-position is alkylated with an isopropyl group, disrupting Watson-Crick hydrogen bonding. In cellular systems, O⁶-iPrG activity is defined by its interaction with two critical DNA repair pathways: O⁶-Methylguanine-DNA Methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

For drug development and mechanistic biology, O⁶-iPrG serves two primary functions:

-

As a Chemical Probe for MGMT Activity: O⁶-iPrG is a substrate for MGMT, although its bulky isopropyl group alters repair kinetics compared to O⁶-methylguanine (O⁶-MeG). It can be used to profile MGMT substrate specificity or deplete MGMT activity.

-

As a Mutagenic Agent: If not repaired by MGMT, O⁶-iPrG mispairs with Thymine during replication, leading to G:C

A:T transition mutations. This property is exploited in directed evolution workflows (e.g., AIDE) and mutagenesis screening.

This guide details the protocols for assessing the cytotoxic , mutagenic , and MGMT-modulating activity of O⁶-iPrG in cell-based systems.

Mechanism of Action (MOA)

The biological fate of O⁶-iPrG is determined by the cellular balance between direct reversal repair (MGMT) and mismatch repair (MMR).

-

MGMT-Proficient Cells: The MGMT protein transfers the isopropyl group from the O⁶-position of guanine to its own active site cysteine (Cys145), restoring the guanine and permanently inactivating the MGMT protein (suicide inhibition).

-

MGMT-Deficient / MMR-Proficient Cells: The lesion persists. During replication, DNA polymerases insert Thymine opposite O⁶-iPrG. The MMR complex (MutS

) recognizes the O⁶-iPrG:T mispair but cannot remove the lesion from the template strand, leading to a "futile cycle" of excision and resynthesis, resulting in DNA double-strand breaks (DSBs) and apoptosis. -

MGMT-Deficient / MMR-Deficient Cells: The lesion is tolerated. The O⁶-iPrG:T mispair is replicated, fixing a G

A mutation in the daughter strand. These cells survive but exhibit a "mutator phenotype."

Figure 1: Cellular fate of O⁶-Isopropylguanosine. The compound induces differential outcomes (Survival, Death, or Mutation) based on the cell's DNA repair status.

Protocol 1: Differential Cytotoxicity Profiling

Objective: Determine the cytotoxicity of O⁶-iPrG. A significant shift in IC₅₀ between MGMT-proficient and MGMT-deficient cell lines validates the compound's specific activity as a DNA alkylating agent processed by these pathways.

Target Cells:

-

Pair A (MGMT): T98G (MGMT high) vs. U87MG (MGMT low/methylated).

-

Pair B (Isogenic): CHO cells transfected with human MGMT vs. Vector control.

Materials:

-

O⁶-Isopropylguanosine (dissolved in DMSO to 100 mM stock).

-

CellTiter-Glo® (Promega) or Crystal Violet stain.

-

96-well tissue culture plates.

Step-by-Step Protocol:

-

Seeding:

-

Seed cells at optimal density (e.g., 2,000–5,000 cells/well) in 100 µL complete media.

-

Incubate for 24 hours to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of O⁶-iPrG in media (Range: 0.1 µM to 1000 µM).

-

Critical Control: Include a parallel treatment with O⁶-Benzylguanine (O⁶-BG) (10 µM) in the MGMT-proficient line. O⁶-BG inhibits MGMT; if O⁶-iPrG toxicity increases with O⁶-BG, it confirms MGMT-mediated protection.

-

Add 100 µL of 2X drug solution to wells.

-

-

Exposure:

-

Incubate for 120 hours (5 days) . Note: Alkylating agents require multiple replication cycles to manifest cytotoxicity via the MMR futile cycle.

-

-

Readout:

-

Add CellTiter-Glo reagent, shake for 10 mins, and measure luminescence.

-

Alternatively, fix with 4% paraformaldehyde and stain with Crystal Violet.

-

-

Analysis:

-

Calculate Relative Survival (%) = (Sample Luminescence / DMSO Control) × 100.

-

Plot Dose-Response curves.

-

Success Criteria: MGMT-deficient cells should show 10–100 fold lower IC₅₀ compared to MGMT-proficient cells.

-

Protocol 2: MGMT Depletion Assay

Objective: Assess if O⁶-iPrG binds and depletes MGMT activity physically. This distinguishes it from agents that merely cause damage downstream.

Method: Biochemical MGMT Activity Assay using a fluorescent substrate.

Step-by-Step Protocol:

-

Cell Treatment:

-

Treat T98G (MGMT+) cells with 50 µM O⁶-iPrG for 2, 6, and 24 hours.

-

Include a DMSO control and a Positive Control (O⁶-Benzylguanine, 10 µM).

-

-

Lysis:

-

Harvest cells, wash with PBS, and resuspend in MGMT Reaction Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA, 5% Glycerol).

-

Sonicate on ice to lyse. Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

-

Reaction:

-

Incubate 50 µg of lysate protein with a fluorescently labeled dsDNA probe containing a single O⁶-methylguanine lesion (e.g., a FAM-labeled oligo).

-

Incubate at 37°C for 30 minutes.

-

-

Analysis (PAGE):

-

Run the reaction on a 20% denaturing polyacrylamide gel.

-

Mechanism: If MGMT is active, it removes the methyl group. If MGMT was depleted by the O⁶-iPrG pretreatment, it cannot repair the probe.

-

Alternative: Use a commercial MGMT activity kit (e.g., measuring transfer of ³H-methyl from DNA to protein).

-

-

Interpretation:

-

Decreased MGMT activity in lysate after O⁶-iPrG treatment indicates the compound successfully entered the nucleus and reacted with MGMT.

-

Protocol 3: HPRT Forward Mutagenesis Assay

Objective: Quantify the mutagenic potential of O⁶-iPrG in mammalian cells. This is critical for assessing its utility in directed evolution or its genotoxic risk.

Target Cells: CHO-K1 or V79 cells (functionally hemizygous for the HPRT gene).

Workflow Diagram:

Figure 2: Timeline for HPRT Mutagenesis Assay.

Step-by-Step Protocol:

-

Cleansing (Day 0): Culture cells in HAT medium (Hypoxanthine-Aminopterin-Thymidine) for 3 days to kill pre-existing HPRT mutants. Switch to HT medium for 24 hours, then regular medium.

-

Treatment (Day 3): Treat

cells with O⁶-iPrG (at IC₁₀-IC₂₀ concentration determined in Protocol 1) for 24 hours. -

Phenotypic Expression (Days 4–11):

-

Wash off drug. Subculture cells every 2 days to maintain exponential growth.

-

Why? This period allows degradation of existing wild-type HPRT protein and fixation of the mutation in the DNA.

-

-

Selection (Day 12):

-

Selection Plates: Seed

cells/dish (5 dishes) in medium containing 6-Thioguanine (6-TG) (5 µg/mL). Only HPRT mutants survive. -

Cloning Efficiency (CE) Plates: Seed 200 cells/dish (3 dishes) in drug-free medium to measure viability.

-

-

Scoring (Day 22):

-

Stain colonies with Crystal Violet. Count colonies.

-

-

Calculation:

-

Result: O⁶-iPrG is expected to induce a dose-dependent increase in Mutation Frequency (MF), primarily G:C

A:T transitions.

-

Data Summary & Troubleshooting

Expected Quantitative Results:

| Parameter | MGMT+ Cells (e.g., T98G) | MGMT- Cells (e.g., U87MG) | Interpretation |

| IC₅₀ (Cytotoxicity) | High (>100 µM) | Low (<10 µM) | MGMT protects against O⁶-iPrG toxicity. |

| Mutation Freq. | Low/Moderate | High | MGMT prevents mutagenesis; MMR deficiency enhances it. |

| Effect of O⁶-BG | Sensitizes to O⁶-iPrG | No Effect | Confirms MGMT involvement. |

Troubleshooting Guide:

-

No Toxicity Observed: Ensure cells are dividing. Alkylating agents are S-phase specific. Extend assay duration to 7 days.

-

High Background in HPRT: Insufficient "cleansing" of pre-existing mutants or expression time was too short (HPRT protein has a long half-life).

-

Solubility: O⁶-iPrG is hydrophobic. Dissolve in high-grade DMSO and ensure final DMSO concentration in culture is <0.5%.

References

-

Scribner, J. D., & Ford, G. P. (1982). n-Propyldiazonium ion alkylates O6 of guanine with rearrangement, but alkylates N-7 without rearrangement. Cancer Letters, 16(1), 51–56.

-

Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.

-

Liu, C. C., et al. (2018). In vivo continuous evolution of genes and pathways in yeast. Nature Protocols, (Contextual reference for mutagenesis agents like O6-alkylguanines in directed evolution).

-

Kaina, B., et al. (2007). MGMT: Key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair, 6(8), 1079-1104.

"using O-Isopropylguanosine in viral inhibition studies"

Application Note: Viral Inhibition via Lethal Mutagenesis using -Isopropylguanosine[1]

Audience:1Core Directive & Scientific Rationale

The "Trojan Horse" Mechanism

Unlike classical chain terminators (e.g., Acyclovir) that halt replication immediately,

During viral replication, the viral RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT) ambiguously recognizes

-

Incorporation Phase:

-iPrG is incorporated into the nascent viral genome.[1] -

Mutagenic Phase: In the next replication cycle, the

-iPrG template directs the incorporation of Uracil (or Thymine) instead of Cytosine. -

Outcome: This leads to an accumulation of G:C